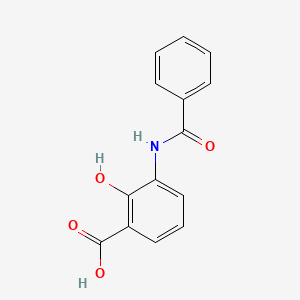

![molecular formula C15H17ClN4OS B6002572 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide CAS No. 841270-48-2](/img/structure/B6002572.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide, commonly known as TAK-875, is a promising drug candidate for the treatment of type 2 diabetes mellitus (T2DM). This compound belongs to the class of thiazolidinedione (TZD) derivatives and acts as a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells. TAK-875 stimulates insulin secretion in a glucose-dependent manner, thereby improving glycemic control in patients with T2DM.

Wirkmechanismus

TAK-875 acts as a selective agonist of GPR40, which is a G-protein-coupled receptor expressed in pancreatic β-cells. Upon binding to TAK-875, GPR40 activates the phospholipase C (PLC) pathway, leading to the release of intracellular calcium ions and subsequent insulin secretion from β-cells. TAK-875 has been shown to have a glucose-dependent effect on insulin secretion, which means that it stimulates insulin release only in the presence of high glucose levels, thereby reducing the risk of hypoglycemia.

Biochemical and physiological effects:

TAK-875 has been shown to improve glucose homeostasis in patients with 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide by increasing insulin secretion and reducing hepatic glucose production. Moreover, TAK-875 has been shown to have a beneficial effect on β-cell function, as evidenced by the preservation of β-cell mass and function in preclinical studies. TAK-875 has also been shown to improve lipid metabolism, with a reduction in triglyceride levels and an increase in HDL cholesterol levels reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-875 has several advantages as a tool compound for studying the GPR40 signaling pathway and its role in insulin secretion. TAK-875 is a selective agonist of GPR40, which means that it does not interact with other G-protein-coupled receptors, thereby reducing the risk of off-target effects. Moreover, TAK-875 has a glucose-dependent effect on insulin secretion, which allows for the study of the physiological regulation of insulin secretion. However, TAK-875 has some limitations, including its relatively short half-life and the need for specialized equipment to measure insulin secretion.

Zukünftige Richtungen

Several future directions for the development of TAK-875 and related compounds can be envisioned. One direction is the optimization of the pharmacokinetic properties of TAK-875, such as its half-life and bioavailability, to improve its efficacy and reduce the dosing frequency. Another direction is the identification of novel GPR40 agonists with improved selectivity and potency. Moreover, the combination of GPR40 agonists with other antidiabetic agents, such as GLP-1 receptor agonists and DPP-4 inhibitors, may have synergistic effects on glucose homeostasis. Finally, the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, warrants further investigation to identify potential therapeutic applications beyond 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide.

Synthesemethoden

The synthesis of TAK-875 involves several steps, including the preparation of the intermediate compounds, such as 3-chlorophenylpiperazine and 2-bromoacetylthiazole, and their subsequent coupling reaction under appropriate conditions. The final product is obtained as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

TAK-875 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide. Several studies have demonstrated its efficacy in improving glucose homeostasis and reducing HbA1c levels in patients with this compound. Moreover, TAK-875 has shown a favorable safety profile, with no significant adverse effects reported in clinical trials.

Eigenschaften

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4OS/c16-12-2-1-3-13(10-12)20-7-5-19(6-8-20)11-14(21)18-15-17-4-9-22-15/h1-4,9-10H,5-8,11H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPYLYDGDDKUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362942 |

Source

|

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841270-48-2 |

Source

|

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6002524.png)

![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B6002537.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6002540.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6002563.png)

![N-(4-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6002565.png)

![4-methoxy-2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6002579.png)

![1-(2-fluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6002583.png)

![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B6002590.png)

![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)

![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)